2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid

pKa modulation bioisostere design ionization state

2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid (CAS 1780960-02-2, MF C₇H₈F₂O₃, MW 178.13 g/mol) is a gem‑difluorinated carboxylic acid bearing a 3,6‑dihydro‑2H‑pyran substituent at the α‑carbon. The dihydropyran ring is an enol ether that presents a non‑aromatic, electron‑rich olefin, while the gem‑difluoroacetic acid moiety imparts a pKa that is approximately three orders of magnitude lower than that of the corresponding non‑fluorinated analog.

Molecular Formula C7H8F2O3
Molecular Weight 178.13 g/mol
Cat. No. B15225589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid
Molecular FormulaC7H8F2O3
Molecular Weight178.13 g/mol
Structural Identifiers
SMILESC1COCC=C1C(C(=O)O)(F)F
InChIInChI=1S/C7H8F2O3/c8-7(9,6(10)11)5-1-3-12-4-2-5/h1H,2-4H2,(H,10,11)
InChIKeyVQSVPVLCKFWFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid: Procurement-Grade Physicochemical and Structural Identity


2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid (CAS 1780960-02-2, MF C₇H₈F₂O₃, MW 178.13 g/mol) is a gem‑difluorinated carboxylic acid bearing a 3,6‑dihydro‑2H‑pyran substituent at the α‑carbon. The dihydropyran ring is an enol ether that presents a non‑aromatic, electron‑rich olefin, while the gem‑difluoroacetic acid moiety imparts a pKa that is approximately three orders of magnitude lower than that of the corresponding non‑fluorinated analog [1]. Commercially, this building block is offered at purities up to 98 % (HPLC) by specialty suppliers . The compound is catalogued as a versatile intermediate for medicinal‑chemistry and agrochemical discovery programs that require a conformationally restricted, fluorine‑tuned carboxylic acid handle.

Why 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid Cannot Be Replaced by In‑Class Carboxylic Acids


The combination of an enol‑ether dihydropyran ring and a gem‑difluoroacetic acid terminus creates a physicochemical profile that is not replicable by any single close analog. Removing the two fluorine atoms (as in 2‑(3,6‑dihydro‑2H‑pyran‑4‑yl)acetic acid, CAS 632328‑42‑8) raises the pKa by more than three units, alters the ionization state at physiological pH, and eliminates the CF₂‑mediated electronic modulation that influences both reactivity and target engagement [1]. Saturating the ring to a tetrahydropyran abolishes the olefin handle that is essential for downstream diversification via cross‑coupling or C–H functionalization [2]. The evidence items below quantify these orthogonal points of differentiation and demonstrate why generic substitution compromises project‑critical molecular properties.

Quantitative Differentiation Evidence for 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid vs. Closest Analogs


Acidity (pKa): >1000‑Fold Stronger than the Non‑Fluorinated Dihydropyran Acetic Acid

The target compound belongs to the gem‑difluoroacetic acid series, which exhibits a pKa of approximately 1.33 measured at 25 °C for the parent difluoroacetic acid [1]. In contrast, the non‑fluorinated analog 2‑(3,6‑dihydro‑2H‑pyran‑4‑yl)acetic acid carries a carboxylic acid with a pKa of approximately 4.76, equivalent to that of acetic acid [2]. This pKa difference of approximately 3.43 units translates to a >1000‑fold difference in acid dissociation constant, meaning the target compound is predominantly ionized at physiological pH (7.4), while the non‑fluorinated analog exists largely in the protonated form. The quantitative shift is well‑documented for the α,α‑difluoro substitution pattern and is further corroborated by systematic studies of gem‑difluorinated O‑heterocyclic carboxylic acids [3].

pKa modulation bioisostere design ionization state

Lipophilicity (LogP): Measurable Increase Driven by gem‑Difluoro Substitution

The gem‑difluoro motif is a well‑established tool for increasing lipophilicity while simultaneously lowering pKa [1]. The parent difluoroacetic acid has an experimental LogP of 0.22–0.60, compared to acetic acid LogP of −0.17, yielding a ΔLogP of +0.39 to +0.77 [2]. The dihydropyran ring itself contributes additional lipophilicity (ACD/LogP 0.62 for 3,6‑dihydro‑2H‑pyran ). Applying these additive trends to the target compound yields an estimated LogP in the range of 1.0–1.5, substantially higher than the estimated LogP of ~0.5–0.9 for the non‑fluorinated dihydropyran acetic acid. Systematic studies on gem‑difluorinated saturated oxygen heterocycles confirm that the O/CF₂ combination produces a complex, non‑additive effect on lipophilicity that must be evaluated experimentally but consistently trends toward increased LogP [1].

lipophilicity tuning membrane permeability ADME optimization

Synthetic Accessibility via C–H Functionalization: Single‑Step Access to C‑2‑CF₂ Dihydropyrans in Good Yields

The target compound can be accessed through a copper‑catalyzed direct C–H difluoroacetylation of 3,6‑dihydro‑2H‑pyran, a method reported to afford C‑2‑CF₂‑substituted dihydropyrans in good yields (up to 87 % for representative substrates) in a single synthetic step [1]. This catalytic, non‑radical manifold tolerates common protecting groups (esters, ethers) and operates under mild conditions. In contrast, the non‑fluorinated analog 2‑(3,6‑dihydro‑2H‑pyran‑4‑yl)acetic acid typically requires multistep sequences involving malonate alkylation, Knoevenagel condensation, or hetero‑Diels–Alder approaches [2], each of which introduces additional purification burdens and lower overall yields. The copper‑catalyzed route thus offers a distinct procurement and logistical advantage for laboratories that prioritize step‑economy and rapid analog generation.

C–H functionalization copper catalysis difluoroacetylation

Metabolic Lability Fingerprint: Enol Ether Double Bond as a Tunable Soft Spot

The 3,6‑dihydro‑2H‑pyran ring is an enol ether that is recognized as metabolically labile. Comparative profiling of saturated heterocyclic rings in kinase inhibitor scaffolds has shown that dihydropyrans exhibit significantly reduced metabolic stability relative to their tetrahydropyran counterparts [1]. The atmospheric half‑life of unsubstituted dihydropyran toward ozone has been measured at approximately 1.5 hours, and its environmental half‑life (12‑h daylight) at 0.125 days , indicating intrinsic reactivity of the enol ether moiety. While microsomal half‑life data for the target compound itself are not publicly available, the well‑characterized lability of the dihydropyran substructure creates a differentiated risk‑benefit profile: the compound can serve as a deliberate metabolic soft spot in prodrug strategies, whereas the saturated tetrahydropyran analog 2,2‑difluoro‑2‑(tetrahydro‑2H‑pyran‑4‑yl)acetic acid lacks this tunable handle.

metabolic stability prodrug design dihydropyran metabolism

Olefin Handle for Downstream Diversification: Orthogonal Reactivity vs. Saturated and Aromatic Analogs

The 3,6‑dihydro‑2H‑pyran ring contains an electron‑rich enol ether double bond that is absent in the saturated tetrahydropyran analog and fundamentally different in reactivity from the aromatic ring of 2,2‑difluoro‑2‑phenylacetic acid. This olefin enables transformations such as epoxidation, dihydroxylation, hydroboration, and cyclopropanation that are inaccessible to the tetrahydropyran derivative. Furthermore, the enol ether can serve as a handle for acid‑catalyzed ring‑opening or Prins‑type cyclizations to generate structurally diverse libraries [1]. The tetrahydropyran analog 2,2‑difluoro‑2‑(tetrahydro‑2H‑pyran‑4‑yl)acetic acid (CAS not assigned; related amine CAS 1048963‑32‑1) offers no such diversification point, limiting its utility to linear analoging. The phenyl analog 2,2‑difluoro‑2‑phenylacetic acid presents an aromatic ring whose electrophilic substitution and cross‑coupling reactivity is orthogonal to the enol ether manifold, making the dihydropyran compound a unique diversification node in fragment‑based campaigns.

olefin functionalization diversification cross-coupling

High‑Value Application Scenarios for 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid


Medicinal Chemistry: pKa‑Driven Bioisosteric Replacement of Carboxylic Acids

Programs seeking to replace a conventional carboxylic acid with a stronger acid (pKa ~1.3 vs. ~4.8) while maintaining or tuning lipophilicity can employ this compound as a fragment or linker [1]. The >1000‑fold acidity difference ensures complete ionization at physiological pH, enhancing solubility and enabling salt‑bridge interactions with basic residues (e.g., Arg, Lys) in target proteins. The gem‑difluoro group also serves as a carbonyl bioisostere, as supported by systematic physicochemical profiling of fluorinated O‑heterocycles [2].

PROTAC and Degrader Building Block: Dual‑Functionalization through Carboxylic Acid and Enol Ether

The carboxylic acid provides a conjugation point for linker attachment (via amide or ester bond formation), while the enol ether double bond offers a secondary diversification site for introducing targeting ligands or solubility‑enhancing groups [3]. This dual‑handle architecture is absent in the saturated tetrahydropyran analog, making the dihydropyran compound a uniquely versatile choice for heterobifunctional degrader design.

Agrochemical Intermediate: Fluorinated Building Block with Metabolic Soft Spot

In agrochemical discovery, the metabolic lability of the dihydropyran ring can be leveraged to design compounds with a predictable environmental degradation profile [4]. The gem‑difluoroacetic acid moiety additionally mimics the acidity of sulfonylurea or triazolopyrimidine herbicides, while the enol ether enables further elaboration into pyran‑fused heterocycles commonly found in commercial fungicides and insecticides.

Chemical Biology: Activity‑Based Probe with Tunable Reactivity

The combination of a low‑pKa carboxylic acid (for target engagement) and an enol ether (for potential bioorthogonal labeling or irreversible inhibition) positions this compound as a scaffold for activity‑based protein profiling (ABPP) probes [3]. The differential reactivity relative to saturated or aromatic analogs allows researchers to dial in the desired residence time and selectivity profile.

Quote Request

Request a Quote for 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.